molecular formula C20H23Cl2N3O2 B2628210 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049470-08-7

2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2628210
CAS RN: 1049470-08-7
M. Wt: 408.32
InChI Key: PROYYUIQUAYZBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a related study that discusses the synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Synthesis and Biological Potentials

A series of derivatives of this compound has been synthesized to explore their antimicrobial and anticancer activities. For instance, a study conducted by Mehta et al. (2019) synthesized a series of derivatives and evaluated them for in vitro antimicrobial (using tube dilution technique) and anticancer (MTT assay) activities. The study also included a molecular docking study, indicating significant antimicrobial activity for some compounds and identifying compound 5 as having good anticancer activity among the synthesized compounds, albeit lower active than standard drugs (5-fluorouracil and tomudex) (Mehta et al., 2019).

Antibacterial Potentials

Another research focus has been on the antibacterial potentials of acetamide derivatives. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This study identified compound 8g as the most active growth inhibitor against various bacterial strains, indicating the potential for further development into antibacterial agents (Iqbal et al., 2017).

Antihistaminic Properties

The compound shares structural similarities with known antihistamines, suggesting potential antihistaminic properties. For example, cetirizine, a well-known antihistamine, is a derivative of a structurally related piperazine compound, indicating the relevance of this chemical structure in the development of antihistaminic drugs (Arlette, 1991).

Anticancer and Enzyme Inhibition

Some derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is relevant for the treatment of diseases involving ACAT-1 overexpression, suggesting a potential application in treating certain cancers (Shibuya et al., 2018).

Memory Enhancement

Research also extends to the effects of similar compounds on cognitive functions. For example, a study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed effects on the enhancement of memory ability in mice, suggesting potential applications in neurodegenerative diseases or cognitive disorders (Li Ming-zhu, 2008).

Future Directions

The related study suggests that the synthesized compounds may be used as a lead for rational drug designing for the anticancer molecules . This indicates a potential future direction for the research and development of “2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide” and its derivatives.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROYYUIQUAYZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

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